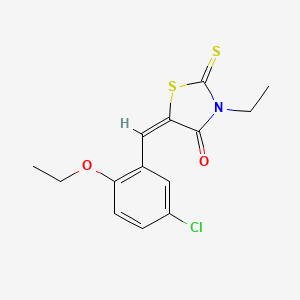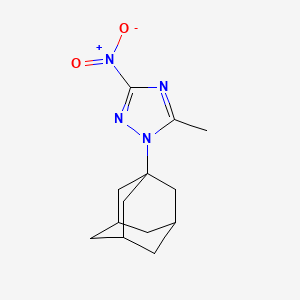
N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine, also known as Venlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is widely used in the treatment of various psychiatric disorders, including depression, anxiety, and panic disorders.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine involves the inhibition of the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an enhancement of neurotransmission. This mechanism of action is believed to be responsible for the therapeutic effects of this compound in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of serotonin and norepinephrine in various physiological and pathological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe choice for lab experiments.
One of the limitations of using N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine in lab experiments is its limited solubility in water. This may make it difficult to administer this compound to cells or animals in certain experimental settings. Additionally, this compound has been shown to have a relatively short half-life, which may limit its usefulness in certain experimental designs.
Future Directions
There are a number of future directions for the study of N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine. One area of research that holds promise is the investigation of the potential of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may be useful in the study of the role of serotonin and norepinephrine in the regulation of mood, cognition, and behavior. Finally, the development of more effective synthesis methods and formulations of this compound may lead to its increased use in both basic and clinical research.
Synthesis Methods
The synthesis method of N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine involves the reaction of 4-methoxyphenol with tert-butyl bromide in the presence of sodium hydride to form 4-tert-butyl-2-methoxyphenol. This intermediate is then reacted with 1-bromobutane in the presence of potassium carbonate to form N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine. The overall yield of this synthesis method is about 50%.
Scientific Research Applications
N-(tert-butyl)-4-(4-methoxyphenoxy)-1-butanamine has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Additionally, this compound has been studied for its potential in the treatment of neuropathic pain, migraine headaches, and hot flashes associated with menopause.
properties
IUPAC Name |
N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)16-11-5-6-12-18-14-9-7-13(17-4)8-10-14/h7-10,16H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPKBDWXHFPBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(4-methoxyphenoxy)butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)
![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)
![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)